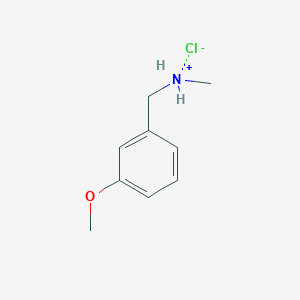
(3-methoxyphenyl)methyl-methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3-methoxyphenyl)methyl-methylazanium;chloride” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxyphenyl)methyl-methylazanium;chloride involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific reagents under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle any hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions: (3-methoxyphenyl)methyl-methylazanium;chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on the functional groups present in its structure.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might produce oxidized derivatives, while substitution reactions could result in the formation of substituted compounds.
Scientific Research Applications
(3-methoxyphenyl)methyl-methylazanium;chloride has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it might be used in studies involving enzyme interactions or cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it might be used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl-methylazanium;chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies on its mechanism of action would involve examining how it binds to its targets, the downstream effects of these interactions, and the overall impact on cellular or physiological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-methoxyphenyl)methyl-methylazanium;chloride can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks.
Uniqueness: What sets this compound apart from similar compounds could be its specific chemical reactivity, its efficacy in certain applications, or its safety profile. Detailed comparisons would involve examining the similarities and differences in their chemical behavior, biological activity, and practical applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, applications, and mechanism of action will continue to uncover its full potential and utility.
Properties
IUPAC Name |
(3-methoxyphenyl)methyl-methylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-4-3-5-9(6-8)11-2;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXZDEBCLVOAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC(=CC=C1)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+]CC1=CC(=CC=C1)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














